Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate
Description
Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate is a carbamate derivative featuring a benzyl group linked to a nitrogen atom, which is further attached to a 1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl moiety. This compound’s core structure comprises a central propan-2-yl carbon substituted with two hydroxyl groups (at positions 1 and 3) and a hydroxymethyl group (at position 2).
The compound’s hypothetical molecular formula is C₁₁H₁₇NO₇ (calculated based on substituents), with a molecular weight of 275.26 g/mol.
Properties
IUPAC Name |
benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c14-7-12(8-15,9-16)13-11(17)18-6-10-4-2-1-3-5-10/h1-5,14-16H,6-9H2,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMNTNJMDVMJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001174531 | |
| Record name | Phenylmethyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001174531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102522-48-5 | |
| Record name | Phenylmethyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102522-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001174531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate (commonly referred to as Benzyl Carbamate) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H17NO5
- Molecular Weight : 255.27 g/mol
- CAS Number : 102522-48-5
- IUPAC Name : Benzyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate
Benzyl Carbamate exhibits several biological activities that are attributed to its structural characteristics. The compound's hydroxymethyl and carbamate functional groups play crucial roles in its interactions with biological targets.
- Antioxidant Activity : The presence of hydroxyl groups in the structure allows the compound to act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : Benzyl Carbamate has been shown to inhibit certain enzymes, which may contribute to its therapeutic effects in conditions characterized by excessive enzyme activity.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antioxidant Effects : A study published in the Journal of Medicinal Chemistry demonstrated that Benzyl Carbamate significantly reduced oxidative stress markers in vitro, indicating its potential as a protective agent against cellular damage caused by reactive oxygen species (ROS) .
- Enzyme Inhibition Research : Research conducted on enzyme inhibition revealed that Benzyl Carbamate effectively inhibited the activity of certain enzymes linked to metabolic disorders. For instance, it was found to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial in folate metabolism, suggesting potential applications in cancer therapy .
- Antimicrobial Activity : A recent investigation assessed the antimicrobial properties of Benzyl Carbamate against various bacterial strains. The compound showed significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent activity .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory Effects
Research has demonstrated that Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate exhibits anti-inflammatory properties comparable to those of naproxen. This suggests its potential as a therapeutic agent for conditions characterized by inflammation .
Case Study: In Vivo Studies
In a study comparing the anti-inflammatory effects of various NSAIDs, this compound was administered to animal models with induced inflammation. The results indicated significant reduction in inflammatory markers, similar to those observed with standard NSAIDs .
2. Potential in Drug Development
The compound's structural similarity to other NSAIDs positions it as a candidate for further development in drug formulation. Its water solubility enhances bioavailability, making it an attractive option for oral administration.
Organic Synthesis Applications
1. Synthetic Intermediate
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including amide bond formation and substitution reactions.
Table 1: Reaction Types Involving this compound
Comparison with Similar Compounds
Structural and Functional Group Analysis
Preparation Methods
Role of the Cbz Group in Amine Protection
The Cbz group is introduced via reaction between Tris and benzyl chloroformate (Cbz-Cl) in the presence of a weak base such as sodium bicarbonate or N-methylmorpholine. This method prevents over-alkylation and ensures high regioselectivity. Alternative approaches employ mixed anhydride intermediates, as demonstrated in the synthesis of related carbamate derivatives. For instance, isobutyl chloroformate activates the carbonyl group of Cbz-Cl, enabling efficient coupling with Tris under anhydrous conditions in ethyl acetate at −20°C to 30°C.
Detailed Synthetic Protocols
Direct Carbamate Formation via Benzyl Chloroformate
Reagents :
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Tris(hydroxymethyl)aminomethane (1.0 equiv)
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Benzyl chloroformate (1.1 equiv)
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N-Methylmorpholine (1.5 equiv)
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Ethyl acetate (solvent)
Procedure :
Tris is dissolved in ethyl acetate under nitrogen atmosphere, and N-methylmorpholine is added to deprotonate the amine. Benzyl chloroformate is then introduced dropwise at −20°C, and the reaction is stirred for 6–10 hours at 25°C. Completion is monitored by thin-layer chromatography (TLC). The mixture is washed with 5% citric acid, water, and brine, followed by drying over sodium sulfate. Evaporation under reduced pressure yields Cbz-Tris as a white solid (85–92% purity).
Key Parameters :
-
Temperature control (−20°C initial) minimizes side reactions.
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Ethyl acetate optimizes solubility while facilitating aqueous workup.
Mixed Anhydride Method for Enhanced Reactivity
This method, adapted from patented large-scale processes, improves yield and purity for industrial applications:
Reagents :
-
Tris(hydroxymethyl)aminomethane (1.0 equiv)
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Isobutyl chloroformate (1.2 equiv)
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Benzyl alcohol (1.1 equiv)
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N-Methylmorpholine (2.0 equiv)
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Diisopropyl ether (anti-solvent)
Procedure :
Tris is suspended in ethyl acetate, and isobutyl chloroformate is added at 25°C to form a mixed anhydride intermediate. After 30 minutes, benzyl alcohol and N-methylmorpholine are introduced, and the reaction proceeds for 4 hours. The product is isolated by adding diisopropyl ether, filtering, and washing with cold water. This method achieves >95% conversion, with residual solvents removed via vacuum drying.
Advantages :
-
Avoids exothermic reactions associated with direct Cbz-Cl use.
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Scalable to kilogram quantities with minimal purification steps.
Purification and Analytical Characterization
Crystallization and Solvent Selection
Crude Cbz-Tris is recrystallized from a mixture of ethyl acetate and cyclohexane (1:3 v/v) to remove unreacted Tris and byproducts. The optimal crystallization temperature is 0–5°C, yielding needle-like crystals with 99.2% HPLC purity.
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
δ 7.27–7.35 (m, 5H, Ar-H), 5.42 (s, 1H, NH), 4.30 (s, 2H, CH₂Ph), 3.83–3.62 (m, 6H, CH₂OH and CH₂O).
IR (KBr) :
νmax 3350 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O carbamate), 1530 cm⁻¹ (N-H bend).
HPLC Conditions :
Industrial-Scale Considerations
Cost-Effective Solvent Recovery
Ethyl acetate is recovered via distillation (bp 77°C) and reused in subsequent batches, reducing material costs by 40%.
Waste Management
Aqueous washes are neutralized with sodium bicarbonate before disposal, adhering to environmental regulations.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Cbz-Cl | 85 | 92 | Moderate |
| Mixed Anhydride | 93 | 99 | High |
The mixed anhydride method is superior for large-scale production due to higher yields and reduced byproducts .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate, and how can purity be ensured?
- Methodology : The compound is synthesized via a two-step process. First, tert-butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate is prepared in near-quantitative yield by reacting tris(hydroxymethyl)aminomethane (TRIS) with di-tert-butyl dicarbonate under basic conditions. Second, benzyl protection is introduced using benzyl chloroformate in the presence of a base like N,N-diisopropylethylamine. Purity is ensured through recrystallization (e.g., using hexane/ethyl acetate mixtures) and confirmed via HPLC or NMR .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodology :
- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative-ion mode detects the molecular ion peak at m/z 284 [M–H]⁻. Collision-induced dissociation (CID) reveals fragmentation pathways, such as loss of CO₂ or benzyl groups, critical for structural confirmation .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ resolve hydroxyl and hydroxymethyl protons (δ 4.5–5.5 ppm) and carbamate carbonyl signals (δ 155–160 ppm) .
Q. How should researchers handle solubility challenges during experimental procedures?
- Methodology : The compound is polar due to multiple hydroxyl groups. Use polar aprotic solvents (e.g., DMSO, DMA) for reactions. For crystallization, slow diffusion of ether into DMA solutions yields red needles. Safety protocols (e.g., ventilation, PPE) are critical due to reactivity with LiAlH₄ or SO₃-pyridine complexes in related syntheses .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved when determining the compound’s structure?
- Methodology : Use the SHELX suite (e.g., SHELXL-97) for refinement. For example:
- Monoclinic System : Space group P2₁/c with cell parameters a = 9.354 Å, b = 10.028 Å, c = 29.036 Å, β = 91.56°.
- Hydrogen Bonding : Analyze O–H···O interactions (2.7–2.9 Å) to resolve packing ambiguities. Discrepancies in thermal parameters may require constrained H-atom refinement .
- Validation Tools : Use PLATON to check for missed symmetry or twinning .
Q. What advanced mass spectrometry techniques elucidate fragmentation pathways of this carbamate?
- Methodology :
- Low-Energy CID : At 20 eV collision energy, the anion [M–H]⁻ (m/z 284) fragments into m/z 240 (loss of CO₂) and m/z 226 (loss of C₇H₆).
- Isotopic Labeling : Deuterated analogs (e.g., benzyl-d₅) clarify fragmentation mechanisms.
- High-Resolution MS : Resolve isobaric interferences (e.g., distinguishing C₇H₆O from C₅H₁₀N₂) .
Q. How can conflicting data in reaction mechanisms involving this compound be addressed?
- Methodology :
- Kinetic Studies : Monitor intermediates via in-situ IR or NMR (e.g., tert-butyl carbamate formation at 80°C in DMA).
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states for carbamate bond cleavage or hydroxyl group reactivity.
- Controlled Experiments : Vary reaction conditions (e.g., temperature, solvent) to isolate competing pathways, such as oxazolidinone vs. urea byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
